2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a tert-butyl group, a fluoro substituent, and a methyl group on the indole ring, along with an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl, fluoro, and methyl substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-fluoro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the fluoro substituent at the 4-position.
4-fluoro-7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group at the 2-position.
Uniqueness
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a unique structure characterized by a tert-butyl group, a fluoro substituent, and a methyl group on the indole ring, along with an aldehyde functional group at the 3-position. This specific arrangement contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 590348-31-5 |
Molecular Formula | C14H16FNO |
Molecular Weight | 233.29 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Antiviral Properties
The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins or host cell receptors, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
One of the most notable areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 5.2 |
A431 (Skin Cancer) | 3.8 |
Jurkat (Leukemia) | 4.5 |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cell survival and proliferation.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting replication and transcription processes.
Case Studies
Several studies have explored the biological activity of related indole derivatives, providing insights into structure-activity relationships (SAR):
- Study on Indazole Derivatives : A study highlighted that modifications on the indole ring significantly impact anticancer activity, suggesting that similar modifications could enhance the efficacy of this compound .
- Antimicrobial Investigations : Another study focused on the synthesis and biological evaluation of indole derivatives, revealing that specific substitutions can lead to improved antimicrobial properties .
Properties
IUPAC Name |
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDESBCEXBHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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